Cas no 111770-82-2 (3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol)

3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol is a brominated pyridine derivative featuring a propargylic alcohol functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and click chemistry applications. The presence of both a bromine substituent and an alkyne moiety enables selective functionalization, making it valuable for constructing complex heterocyclic frameworks. Its propargylic alcohol group further enhances reactivity, allowing for derivatization into esters, ethers, or other advanced intermediates. The compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs are leveraged for developing bioactive molecules. High purity and consistent quality ensure reliable performance in synthetic workflows.
3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol structure
111770-82-2 structure
Product Name:3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol
CAS No:111770-82-2
MF:C8H6BrNO
MW:212.043341159821
CID:1199510
PubChem ID:13979730
Update Time:2025-10-20

3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Propyn-1-ol, 3-(5-bromo-2-pyridinyl)-
    • 2-(5-bromopyridin-2-yl)-prop-2-yn-1-ol
    • 3-(5-bromopyridin-2-yl)prop-2-yn-1-ol
    • 3-(5-bromo-2-pyridinyl)-2-propyn-1-ol
    • 3-(5-bromo-pyridin-2-yl)-prop-2-yn-1-ol
    • HDNAKCCUGDNOSZ-UHFFFAOYSA-
    • Z2515238980
    • 111770-82-2
    • EN300-298120
    • AKOS005067836
    • HDNAKCCUGDNOSZ-UHFFFAOYSA-N
    • Z1416179292
    • HS-3677
    • CS-0311036
    • SCHEMBL4521816
    • G39344
    • InChI=1/C8H6BrNO/c9-7-3-4-8(10-6-7)2-1-5-11/h3-4,6,11H,5H2
    • 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol
    • Inchi: 1S/C8H6BrNO/c9-7-3-4-8(10-6-7)2-1-5-11/h3-4,6,11H,5H2
    • InChI Key: HDNAKCCUGDNOSZ-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C#CCO)C=C1

Computed Properties

  • Exact Mass: 210.96328
  • Monoisotopic Mass: 210.96328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1
  • XLogP3: 1.1

Experimental Properties

  • PSA: 33.12

3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol Pricemore >>

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Additional information on 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol

3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol: A Comprehensive Overview

3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol, also known by its CAS registry number 11177082, is a compound of significant interest in the fields of organic synthesis and drug discovery. This molecule, characterized by its unique structure featuring a brominated pyridine ring and an alkyne group, has garnered attention due to its potential applications in various chemical and biological contexts.

The core structure of 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol consists of a pyridine ring substituted with a bromine atom at the 5-position and an alkyne group at the 3-position. This arrangement imparts the molecule with distinct electronic properties, making it a valuable building block in organic synthesis. Recent studies have highlighted its role in the construction of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.

One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of complex heterocyclic structures. Researchers have demonstrated that 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol can undergo various transformations, including cycloaddition reactions and conjugate additions, to yield highly functionalized compounds with potential pharmacological activity. These findings underscore its versatility as a synthetic tool in medicinal chemistry.

In addition to its synthetic utility, this compound has shown interesting biological properties. Preclinical studies have indicated that derivatives of 3-(5-Bromopyridin-<yl)prop can exhibit selective inhibition against certain enzymes, making them candidates for drug development programs targeting diseases such as cancer and inflammatory disorders. The bromine substituent plays a critical role in modulating the molecule's bioactivity, as it contributes to both lipophilicity and electronic effects that are essential for binding to target proteins.

The synthesis of 3-(5-Bromopyridin has been optimized through various methodologies, including palladium-catalyzed cross-coupling reactions and alkyne metathesis. These advancements have not only improved the efficiency of production but also expanded the scope of its applications in chemical research. For instance, recent work has explored its use in click chemistry protocols, where it serves as a key component in the rapid assembly of small molecules with complex architectures.

From an environmental perspective, understanding the fate and behavior of 3-(5-Bromopyridin is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes biodegradation under specific conditions, though further research is needed to fully characterize its environmental footprint. This information is particularly relevant for industries involved in chemical manufacturing and waste management.

In conclusion, 3-(5-Bromopyridin stands out as a versatile and multifaceted compound with wide-ranging applications across diverse scientific disciplines. Its unique structural features, coupled with advancements in synthetic methodologies and biological studies, position it as a valuable asset in both academic research and industrial development. As ongoing investigations continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in shaping future innovations in chemistry and medicine.

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